molecular formula C13H16O3 B12900178 Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl- CAS No. 831171-00-7

Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl-

Cat. No.: B12900178
CAS No.: 831171-00-7
M. Wt: 220.26 g/mol
InChI Key: NVAXXRJJKJIXOC-UHFFFAOYSA-N
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Description

2-ethyl-4,6-dimethoxy-3-methylbenzofuran is a derivative of benzofuran, a heterocyclic compound that consists of fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry .

Preparation Methods

The synthesis of 2-ethyl-4,6-dimethoxy-3-methylbenzofuran typically involves several steps, starting from readily available precursors. One common synthetic route includes the alkylation of 4,6-dimethoxy-2-methylphenol with ethyl iodide under basic conditions to form the corresponding ether. This intermediate is then subjected to cyclization using a suitable acid catalyst to yield the desired benzofuran derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-ethyl-4,6-dimethoxy-3-methylbenzofuran undergoes various chemical reactions, including:

Scientific Research Applications

2-ethyl-4,6-dimethoxy-3-methylbenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-4,6-dimethoxy-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-ethyl-4,6-dimethoxy-3-methylbenzofuran can be compared with other benzofuran derivatives, such as:

    Psoralen: Known for its use in treating skin diseases like psoriasis.

    8-methoxypsoralen: Used in photochemotherapy.

    Angelicin: Exhibits anticancer properties.

These compounds share a common benzofuran core but differ in their substituents, leading to variations in their biological activities and applications

Properties

CAS No.

831171-00-7

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-ethyl-4,6-dimethoxy-3-methyl-1-benzofuran

InChI

InChI=1S/C13H16O3/c1-5-10-8(2)13-11(15-4)6-9(14-3)7-12(13)16-10/h6-7H,5H2,1-4H3

InChI Key

NVAXXRJJKJIXOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2OC)OC)C

Origin of Product

United States

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